1,16-Difluorohexadecane
Description
1,16-Difluorohexadecane is a fluorinated alkane with the molecular formula C₁₆H₃₂F₂. This compound features fluorine atoms at both terminal positions of a 16-carbon chain. Fluorinated alkanes are of interest in materials science and organic chemistry due to fluorine’s high electronegativity, which confers chemical inertness, thermal stability, and hydrophobic properties.
Properties
CAS No. |
408-41-3 |
|---|---|
Molecular Formula |
C16H32F2 |
Molecular Weight |
262.42 g/mol |
IUPAC Name |
1,16-difluorohexadecane |
InChI |
InChI=1S/C16H32F2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1-16H2 |
InChI Key |
ZFLGLTJLVNUUIO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCF)CCCCCCCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,16-Difluorohexadecane can be synthesized through several methods. One common approach involves the fluorination of hexadecane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). The reaction typically occurs under controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 1,16-Difluorohexadecane may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process is optimized to achieve high yields and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1,16-Difluorohexadecane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of 1,16-Difluorohexadecane can lead to the formation of hexadecane or partially fluorinated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Major Products:
Substitution: Formation of hexadecane derivatives with different functional groups.
Oxidation: Production of hexadecanol, hexadecanal, or hexadecanoic acid.
Reduction: Formation of hexadecane or partially fluorinated hexadecane.
Scientific Research Applications
1,16-Difluorohexadecane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of fluorination on the physical and chemical properties of alkanes.
Biology: Investigated for its potential interactions with biological membranes and proteins due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a building block for designing fluorinated pharmaceuticals.
Industry: Utilized in the development of specialty materials, lubricants, and surfactants with enhanced properties.
Mechanism of Action
The mechanism by which 1,16-Difluorohexadecane exerts its effects is primarily related to its fluorine atoms. Fluorine’s high electronegativity and small size allow it to influence the compound’s reactivity and interactions with other molecules. The fluorine atoms can participate in hydrogen bonding, alter the compound’s lipophilicity, and affect its metabolic stability. These properties make 1,16-Difluorohexadecane a valuable tool in studying molecular interactions and designing new materials.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Properties
The table below contrasts 1,16-Difluorohexadecane with two structurally related compounds from the evidence: 1,16-Dibromohexadecane (CAS 45223-18-5) and 1,8-Dichlorohexadecafluorooctane (CAS 1555-20-0).
Note: Data for 1,16-Difluorohexadecane are theoretical due to lack of direct evidence.
Research Findings on Halogenation Effects
Bromine vs. Fluorine Substitution :
Brominated alkanes (e.g., 1,16-Dibromohexadecane) exhibit higher molecular weights and reactivity compared to fluorinated analogs. For instance, the bromine atoms in 1,16-Dibromohexadecane contribute to its utility in polymerization, whereas fluorine’s inertness would limit similar applications in 1,16-Difluorohexadecane .Positional Effects :
1,8-Dichlorohexadecafluorooctane demonstrates that halogen placement (terminal vs. internal) impacts polarity and intermolecular interactions. Terminal fluorine in 1,16-Difluorohexadecane may enhance symmetry and crystallinity compared to internal substitution patterns .
Limitations and Gaps in Evidence
- No direct studies on 1,16-Difluorohexadecane were found in the provided evidence. Comparisons rely on extrapolation from brominated and chlorinated analogs.
- Safety data for 1,16-Difluorohexadecane are absent, though fluorine’s low toxicity in many organofluorine compounds suggests it may require less stringent PPE than brominated analogs .
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